1,2,4-Thiadiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-thiadiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGVJRWEWYIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4 Thiadiazole 5 Carboxylic Acid and Its Precursors
Direct Synthesis Strategies for the 1,2,4-Thiadiazole (B1232254) Ring System
The direct construction of the 1,2,4-thiadiazole ring is a primary focus in the synthesis of 1,2,4-Thiadiazole-5-carboxylic acid. Several methodologies have been established, including oxidative ring closure, multicomponent reactions, and cycloaddition pathways.
Oxidative Ring Closure Approaches for 1,2,4-Thiadiazoles
Oxidative ring closure is a common and effective method for the formation of the 1,2,4-thiadiazole ring. These reactions typically involve the formation of an N-S bond through an intramolecular oxidative process.
One prominent example involves the oxidative dimerization of thioamides. acs.orgacs.org This approach has been utilized for the synthesis of various 3,5-disubstituted-1,2,4-thiadiazoles. acs.org The reaction can be mediated by a range of oxidizing agents. acs.orgorganic-chemistry.org For instance, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been shown to produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles in good to excellent yields under catalyst- and oxidant-free conditions. organic-chemistry.org Another approach utilizes phenyliodine(III) bis(trifluoroacetate) to mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org
A notable chemoenzymatic method employs vanadium-dependent haloperoxidases for the intermolecular oxidative dimerization of thioamides. acs.org This process is believed to proceed through two distinct enzyme-mediated sulfur halogenation events, which are crucial for the formation of the heterocycle. acs.org
A specific synthesis of a this compound derivative involves the condensation of a substituted amide with (chlorothio)formyl chloride to yield a 1,3,4-oxathiazol-2-one (B8730521) intermediate. This intermediate is then treated with ethyl cyanoformate to generate the this compound ethyl ester. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Thioamides | Vanadium haloperoxidase, enzymatic halide recycling | 1,2,4-Thiadiazoles | Moderate to high | acs.org |
| Imidoyl thioureas | Electro-oxidation | 3-Substituted 5-amino-1,2,4-thiadiazoles | Good to excellent | organic-chemistry.org |
| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | Very good | organic-chemistry.org |
| Substituted amide | (Chlorothio)formyl chloride, then ethyl cyanoformate | This compound ethyl ester | Not specified | nih.gov |
Multicomponent Reaction Protocols for 1,2,4-Thiadiazoles
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-thiadiazoles in a single step from three or more starting materials. While the search results provided more information on MCRs for other thiadiazole isomers and related thiazoles, the principles can be extended to the synthesis of 1,2,4-thiadiazoles. nih.govnih.govacs.org
For instance, a one-pot multicomponent synthesis of thiazole (B1198619) derivatives has been developed using secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates under mild, enzyme-catalyzed conditions. nih.gov This highlights the potential of MCRs in heterocyclic synthesis. The development of MCRs for the direct synthesis of this compound derivatives remains an area of active research.
[3+2]-Cycloaddition Pathways for 1,2,4-Thiadiazoles
[3+2]-Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. In the context of 1,2,4-thiadiazoles, this typically involves the reaction of a 1,3-dipole with a dipolarophile.
One reported synthesis that leads to a 1,2,4-thiadiazole core involves a [3+2] cycloaddition of a nitrile sulfide (B99878) with a nitrile. While not directly yielding the carboxylic acid, this pathway is fundamental to forming the core ring structure. A specific example leading to a derivative is the reaction of 1,3,4-oxathiazol-2-one with ethyl cyanoformate, which generates this compound ethyl ester. nih.gov This can be considered a formal [3+2] cycloaddition where the oxathiazolone acts as a precursor to the nitrile sulfide.
The synthesis of various triazoles, which are structurally related to thiadiazoles, heavily relies on [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govfrontiersin.orgnih.gov These established methods for triazole synthesis could potentially be adapted for the synthesis of 1,2,4-thiadiazoles.
Functionalization Strategies at the 5-Carboxylic Acid Position
Once the this compound or its ester is synthesized, further functionalization of the carboxylic acid moiety is often required to produce target molecules. Common transformations include esterification, amidation, and conversion to hydrazides.
Esterification and Amidation Routes of the Carboxylic Acid Moiety
Standard esterification and amidation protocols are readily applicable to this compound.
Esterification: The carboxylic acid can be converted to its corresponding ester, such as an ethyl or methyl ester, through reaction with the appropriate alcohol under acidic conditions or by using a coupling agent. For example, 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid ethyl ester is a known compound. chemicalbook.comnih.gov The hydrolysis of such esters, for instance using lithium hydroxide (B78521) in a mixture of methanol (B129727) and water, smoothly yields the desired this compound. nih.gov
Amidation: The carboxylic acid can be activated, for example by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, and then reacted with a desired amine to form the corresponding amide. nih.govlookchemmall.com Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents. lookchemmall.com A study on pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) demonstrates the synthesis of amides from a carbonyl chloride derivative. nih.gov These methods are generally applicable to 1,2,4-thiadiazole carboxylic acids.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Ester Hydrolysis | aq. LiOH, MeOH | This compound | nih.gov |
| Amidation | (1) Oxalyl chloride, DMF (cat.); (2) Amine | 1,2,4-Thiadiazole-5-carboxamide | nih.gov |
| Amidation | Coupling agent, base, solvent | Amide | lookchemmall.com |
Hydrazide Formation as Key Synthetic Intermediates
The conversion of the carboxylic acid or its ester to a carbohydrazide (B1668358) is a crucial step in the synthesis of many biologically active molecules. patsnap.commdpi.comgoogle.com This transformation is typically achieved by reacting the corresponding ester with hydrazine (B178648) hydrate. google.com
The resulting 1,2,4-thiadiazole-5-carbohydrazide (B8337490) is a key intermediate for the synthesis of various pharmaceutical compounds. patsnap.comgoogle.com For example, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) is a key intermediate in the synthesis of fezolinetant. patsnap.comgoogle.com The synthesis of this hydrazide and its deuterated form has been described in detail, highlighting its importance. patsnap.comgoogle.comgoogle.com The hydrazide can be further reacted, for instance, with aldehydes to form hydrazones, which often exhibit interesting biological activities. mdpi.com
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound ester | Hydrazine monohydrate | 1,2,4-Thiadiazole-5-carbohydrazide | google.com |
| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | Substituted aldehyde, ethanol (B145695), reflux | Hydrazide-hydrazones | mdpi.com |
Regioselective Synthesis of Substituted this compound Derivatives
The ability to control the placement of substituents on the 1,2,4-thiadiazole ring, known as regioselectivity, is crucial for developing compounds with desired properties. Several methods have been established to achieve regioselective synthesis of derivatives of this compound.
One prominent strategy involves the oxidative dimerization of thioamides. This method can be catalyzed by enzymes like vanadium-dependent haloperoxidases, which facilitate the reaction with high chemoselectivity and yield. acs.org Mechanistic studies suggest the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events, which are critical for the formation of the 1,2,4-thiadiazole ring. acs.org The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For instance, a copper(II)-catalyzed one-pot benzylic oxidation-oxidative heterocyclization of an N1-acetyl-N3-thioacylguanidine has been used to form the 3-amino-5-acyl-1,2,4-thiadiazole core of natural products. rsc.org This approach provides a more efficient alternative to lower-yielding dipolar cycloaddition methods. rsc.org
Another versatile method is the Hantzsch thiazole synthesis, a long-established reaction in organic chemistry. youtube.com Traditionally, this reaction involves the condensation of an α-haloketone with a thioamide. youtube.com While the classical Hantzsch synthesis in neutral solvents typically yields 2-(N-substituted amino)thiazoles, performing the reaction under acidic conditions can lead to a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The ratio of these products is influenced by the specific reaction conditions and the structure of the starting materials, offering a handle to control regioselectivity. rsc.org
Furthermore, reagent-based cyclization of thiosemicarbazide (B42300) intermediates provides a regioselective route to 1,3,4-thiadiazole (B1197879) derivatives. nih.govacs.org The choice of cyclizing agent and solvent system is critical in directing the reaction towards the desired isomer. For example, using p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) (TEA) in a polar solvent like N-methyl-2-pyrrolidone (NMP) favors the formation of 2-amino-1,3,4-thiadiazoles with high regioselectivity. acs.org In contrast, different conditions can lead to the formation of the corresponding 1,3,4-oxadiazole (B1194373). acs.org The substituents on the thiosemicarbazide also play a role in determining the regiochemical outcome of the cyclization. nih.govacs.org
Table 1: Comparison of Regioselective Synthesis Methods
| Method | Key Reagents/Catalysts | Precursors | Key Feature |
|---|---|---|---|
| Enzymatic Oxidative Dimerization | Vanadium-dependent haloperoxidases | Thioamides | High chemoselectivity and yield under biocatalytic conditions. acs.org |
| Copper-Catalyzed Heterocyclization | Copper(II) catalyst, Air | N1-acetyl-N3-thioacylguanidine | Efficient one-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazoles. rsc.org |
| Acidic Hantzsch Synthesis | Acid (e.g., 10M-HCl-EtOH) | α-Halogeno ketones, N-monosubstituted thioureas | Allows for the formation of 2-imino-2,3-dihydrothiazole isomers not accessible under neutral conditions. rsc.org |
| Reagent-Based Cyclization | p-TsCl, Triethylamine, NMP | Thiosemicarbazide intermediates | Solvent and reagent choice dictates high regioselectivity between thiadiazole and oxadiazole formation. acs.org |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The integration of green chemistry principles into the synthesis of 1,2,4-thiadiazoles is an area of growing importance, aiming to develop more environmentally benign and sustainable processes. bohrium.com These approaches focus on the use of greener solvents, energy-efficient techniques, and recyclable catalysts. bohrium.commdpi.com
A significant advancement is the utilization of water as a reaction medium. mdpi.comorganic-chemistry.org An iodine-mediated, one-pot protocol for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles has been developed in an aqueous medium, offering an environmentally friendly alternative to traditional organic solvents. mdpi.com This method uses iodine as the sole oxidant and catalyst for the intramolecular oxidative coupling of N-H and S-H bonds. mdpi.com Similarly, the use of elemental sulfur and selenium in the presence of air as a green oxidant, with water as the sole byproduct, has been reported for the synthesis of 5-amino-1,2,4-thiadiazoles. organic-chemistry.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and reducing energy consumption. nih.govnih.govresearchgate.net This technique has been successfully applied to the synthesis of various thiadiazole-containing scaffolds, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govresearchgate.nettandfonline.com For instance, the cyclization of thiosemicarbazides to form 2-amino-1,3,4-thiadiazoles can be achieved in minutes under microwave irradiation, a significant improvement over conventional methods. tandfonline.com
The development of reusable and non-toxic catalysts is another cornerstone of green synthesis in this field. mdpi.com Heterogeneous catalysts, such as phosphotungstic acid on an alumina (B75360) support, have been used for the Hantzsch synthesis of dihydropyridines, a related heterocyclic system, and have demonstrated the potential for being reused for multiple cycles without significant loss of activity. nih.gov In the synthesis of 1,2,4-thiadiazoles, metal-free conditions are being explored. organic-chemistry.org Electro-oxidative methods offer a catalyst- and oxidant-free approach for the intramolecular dehydrogenative N-S bond formation to yield 3-substituted 5-amino-1,2,4-thiadiazoles at room temperature. organic-chemistry.org Furthermore, biocatalysts, such as those derived from cross-linked chitosan (B1678972) hydrogels, are being employed in conjunction with ultrasonic irradiation to create efficient and eco-friendly synthetic routes for thiazole derivatives. acs.orgmdpi.com
Table 2: Green Chemistry Approaches in Thiadiazole Synthesis
| Approach | Technique/Reagent | Advantage | Example Application |
|---|---|---|---|
| Green Solvents | Water | Reduces use of volatile organic compounds (VOCs), environmentally benign. mdpi.comorganic-chemistry.org | Iodine-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. mdpi.com |
| Energy Efficiency | Microwave Irradiation | Drastically reduced reaction times, energy savings, often higher yields. nih.govresearchgate.nettandfonline.com | Rapid cyclization of carboxylic acids with thiosemicarbazide to form 2-amino-1,3,4-thiadiazoles. tandfonline.com |
| Alternative Catalysts | Heterogeneous Catalysts, Biocatalysts, Metal-Free Reagents | Catalyst recyclability, reduced waste, avoidance of toxic heavy metals. mdpi.comorganic-chemistry.orgacs.org | Use of iodine in water or electro-oxidative synthesis to avoid metal catalysts. mdpi.comorganic-chemistry.org |
| Atom Economy | One-Pot Reactions | Simplifies procedures, reduces waste from intermediate purification steps. mdpi.com | Sequential intermolecular combination and intramolecular oxidative coupling in a single pot. mdpi.com |
Reactivity and Mechanistic Investigations of 1,2,4 Thiadiazole 5 Carboxylic Acid
Nucleophilic Substitution Reactions on the 1,2,4-Thiadiazole (B1232254) Core
The 1,2,4-thiadiazole ring is generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. Research indicates that the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org This heightened reactivity is attributed to the electronic properties of the ring system, where the carbon at the C5 position is rendered significantly electron-deficient.
The presence of a good leaving group at this position facilitates the substitution process. For instance, halo-substituted 1,2,4-thiadiazoles are common precursors for introducing various nucleophiles. The general mechanism involves the attack of a nucleophile on the C5 carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the leaving group to restore the aromaticity of the ring.
Electrophilic Reactivity Profiles of the 1,2,4-Thiadiazole Ring System
The electrophilic reactions of 1,2,4-thiadiazoles are generally limited and occur with very low reactivity. isres.org The electron-deficient nature of the 1,2,4-thiadiazole ring, a consequence of the two electronegative nitrogen atoms, deactivates the ring towards electrophilic attack. chemicalbook.com Standard electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation are typically not feasible on the unsubstituted 1,2,4-thiadiazole ring. However, the presence of strong electron-donating groups attached to the ring can enhance the electron density, thereby facilitating electrophilic substitution, albeit under harsh conditions.
Transformations Involving the Carboxylic Acid Moiety
Decarboxylation Pathways of Thiadiazole Carboxylic Acids
The decarboxylation of thiadiazole carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a significant transformation. Studies on related thiazole (B1198619) and thiadiazole carboxylic acids have shed light on the potential mechanisms. For some heterocyclic carboxylic acids, decarboxylation can proceed through a unimolecular mechanism involving a zwitterionic intermediate, particularly in acidic solutions. rsc.org In this pathway, the protonated heterocyclic nitrogen facilitates the cleavage of the C-C bond of the carboxylic acid.
For 1,3,4-thiadiazole-2-carboxylic acid, it has been noted to be unstable in solution due to spontaneous decarboxylation. nih.gov While specific kinetic studies on the decarboxylation of 1,2,4-Thiadiazole-5-carboxylic acid are not extensively detailed in the provided results, the general principles of heterocyclic carboxylic acid decarboxylation suggest that the reaction is plausible, likely influenced by factors such as pH and the presence of substituents on the thiadiazole ring. The stability of the resulting carbanion or the transition state leading to it would be a key determinant of the reaction's facility.
Condensation Reactions of 1,2,4-Thiadiazole-5-carbohydrazide (B8337490) Derivatives
The carboxylic acid moiety of this compound can be readily converted to its corresponding carbohydrazide (B1668358) derivative. This transformation opens up a plethora of possibilities for condensation reactions, leading to the synthesis of various heterocyclic systems. 1,2,4-Thiadiazole-5-carbohydrazide serves as a key intermediate in the synthesis of more complex molecules. patsnap.comgoogle.com
For example, the condensation of 1,2,4-thiadiazole-5-carbohydrazide with aldehydes or ketones yields the corresponding hydrazones. These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid. mdpi.com Furthermore, the carbohydrazide can react with isothiocyanates to form thiosemicarbazide (B42300) derivatives, which can then be cyclized to afford triazole or thiadiazole rings. nih.govnih.gov These condensation reactions are fundamental in building diverse molecular architectures based on the 1,2,4-thiadiazole scaffold.
Table 1: Examples of Condensation Reactions with Thiadiazole Carbohydrazide Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 1,2,4-Thiadiazole-5-carbohydrazide | Aldehyde/Ketone | Hydrazone | mdpi.com |
| 1,2,4-Thiadiazole-5-carbohydrazide | Isothiocyanate | Thiosemicarbazide | nih.gov |
| Thiosemicarbazide derivative | Base/Acid | Triazole/Thiadiazole | nih.gov |
| 1,2,4-Thiadiazole-5-carbohydrazide | Carbon disulfide | Oxadiazole-thione | nih.gov |
Stability Studies of this compound under Varied Chemical Conditions (Acidic, Basic, Oxidative, Reductive)
The 1,2,4-thiadiazole ring is generally considered a stable aromatic system. isres.org This stability extends to derivatives with substituents at the 3- and 5-positions, which often exhibit enhanced stability towards acidic, basic, oxidative, and reductive conditions. isres.org
Acidic and Basic Conditions: 1,2,4-Thiadiazoles are generally stable in the presence of both acids and alkalis. isres.org However, strong basic conditions can potentially lead to ring-opening of the thiadiazole nucleus. chemicalbook.com The carboxylic acid group of this compound would be expected to deprotonate under basic conditions to form the corresponding carboxylate salt.
Oxidative Conditions: The thiadiazole ring itself is relatively stable to oxidation. isres.org Common laboratory oxidizing agents can oxidize the sulfur atom in the thiadiazole ring to form N-oxides, S-oxides (oxothiadiazoles), and S,S-dioxides (dioxothiadiazoles). nih.gov The specific outcome would depend on the oxidant used and the reaction conditions.
Reductive Conditions: 1,2,4-Thiadiazoles are also generally stable towards reducing agents. isres.org Electrochemical studies on some thiadiazole derivatives have shown that they can be reduced, typically involving a two-electron process. academicjournals.org The reduction often leads to the saturation of a double bond within the ring system. academicjournals.org
Table 2: Stability Profile of the 1,2,4-Thiadiazole Ring
| Condition | Stability | Notes | Reference |
|---|---|---|---|
| Acidic | Generally Stable | Substituents can enhance stability. | isres.org |
| Basic | Generally Stable | Strong base may cause ring opening. | isres.orgchemicalbook.com |
| Oxidative | Generally Stable | Can be oxidized at the sulfur atom. | isres.orgnih.gov |
| Reductive | Generally Stable | Can undergo electrochemical reduction. | isres.orgacademicjournals.org |
Advanced Spectroscopic and Structural Characterization of 1,2,4 Thiadiazole 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
In the ¹H NMR spectrum of 1,2,4-thiadiazole (B1232254) derivatives, the proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm. For instance, the carboxylic acid proton in 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid is observed as a singlet at 10.36 ppm. nih.gov Protons on the thiadiazole ring, if present, are expected to resonate in the aromatic region, generally between 7 and 9 ppm. The specific chemical shifts and coupling patterns of substituents on the thiadiazole ring provide valuable information about their connectivity and stereochemistry. For example, in a series of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives, the aromatic protons displayed signals between 7.23 and 8.27 ppm. dergipark.org.tr
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the carboxylic acid in 1,2,4-thiadiazole derivatives typically resonates around 170 ppm. The carbon atoms within the 1,2,4-thiadiazole ring itself are generally found in the range of 140–160 ppm. In a study of 1,3,4-thiadiazole (B1197879) derivatives, the two carbon atoms of the thiadiazole ring showed characteristic peaks between 158.4 and 164.23 ppm. rsc.org The precise chemical shifts of the ring carbons can be influenced by the nature of the substituents attached to the ring.
A novel series of amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole analogs were characterized using ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov The spectral data confirmed the successful synthesis and structural integrity of these compounds. For example, in one derivative, the ¹³C NMR spectrum showed signals for the thiadiazole ring carbons, along with those of the triazole ring and various substituents, confirming the proposed structure. nih.gov
Table 1: Representative NMR Data for 1,2,4-Thiadiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid | 10.36 (s, 1H, COOH) | Not explicitly provided | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-triazole derivative (8c) | 3.67-3.92 (s, OCH₃), 7.24-8.66 (m, Ar-H) | 56.7-62.4 (OCH₃), 106.5-176.8 (Ar-C, C=O, heterocycle C) | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-triazole derivative (8d) | 3.72-3.92 (s, OCH₃), 7.79-8.67 (m, Ar-H) | 56.7-62.5 (OCH₃), 106.5-176.7 (Ar-C, C=O, heterocycle C) | nih.gov |
Vibrational Spectroscopy for Functional Group Analysis (Infrared, FT-IR, FT-Raman)
Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
For 1,2,4-thiadiazole-5-carboxylic acid and its derivatives, the most characteristic IR absorption bands are associated with the carboxylic acid group. A broad O-H stretching vibration is typically observed in the region of 2500–3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually in the range of 1680–1720 cm⁻¹. For example, the IR spectrum of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid shows a strong absorption at 1718 cm⁻¹ corresponding to the C=O stretch. nih.gov
The thiadiazole ring itself also exhibits characteristic vibrations. The C=N stretching vibration typically appears in the 1540–1600 cm⁻¹ region, while the C-S stretching vibration is found at lower wavenumbers, around 690–740 cm⁻¹. The structures of newly synthesized 1,3,4-thiadiazole derivatives were confirmed by FT-IR spectroscopy, which showed characteristic C=N, C-N, and C-S stretching vibrations. rsc.org
FT-Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. This can be particularly useful for identifying non-polar bonds or symmetric vibrations that may be weak in the IR spectrum. The FT-Raman spectra of 1,3,4-thiadiazolidine-2,5-dithione have been recorded and analyzed to understand its vibrational modes. researchgate.net
Table 2: Key Vibrational Frequencies for this compound Derivatives
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |
| O-H stretch (Carboxylic acid) | 2500–3300 | |
| C=O stretch (Carboxylic acid) | 1680–1720 | |
| C=N stretch (Thiadiazole ring) | 1540–1600 | |
| C-S stretch (Thiadiazole ring) | 690–740 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected, confirming the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (–COOH) as carbon dioxide (CO₂), which would result in a fragment ion with a mass 44 Da less than the molecular ion.
In studies of various 1,2,4-thiadiazole derivatives, mass spectrometry has been routinely used to confirm their identity. For instance, a series of novel 1,2,4-thiadiazole-1,2,4-triazole analogs were characterized by ESI-MS (Electrospray Ionization Mass Spectrometry), which showed [M+H]⁺ peaks corresponding to their calculated molecular weights. nih.gov Similarly, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of newly synthesized 1,3,4-thiadiazole-containing azo dyes. mdpi.com
The fragmentation patterns observed in the mass spectrum can provide valuable structural information. The cleavage of the thiadiazole ring and the loss of substituents can help to piece together the molecular structure. For example, the mass spectrum of a 1,2,4-thiadiazole derivative might show fragments corresponding to the loss of the carboxylic acid group, followed by the cleavage of the thiadiazole ring itself.
Table 3: Mass Spectrometry Data for Selected 1,2,4-Thiadiazole Derivatives
| Compound | Ionization Method | Observed m/z | Interpretation | Reference |
| 1,2,4-Thiadiazole-1,2,4-triazole derivative (8c) | ESI | 726 [M+H]⁺ | Protonated molecule | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-triazole derivative (8d) | ESI | 696 [M+H]⁺ | Protonated molecule | nih.gov |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole (4a) | HRMS | 282.0818 | [M+H]⁺ | mdpi.com |
| 2-(4-Aminophenylazo)-5-(4-methoxyphenyl)-1,3,4-thiadiazole (4b) | HRMS | 312.0912 | [M+H]⁺ | mdpi.com |
X-ray Crystallography for Precise Solid-State Structure Determination of 1,2,4-Thiadiazole Derivatives and Cocrystals
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While no experimental X-ray crystallographic data for this compound itself was found in the provided search results, studies on its derivatives and cocrystals have been reported. For example, the cocrystallization of a biologically active 1,2,4-thiadiazole derivative (TDZ) with vanillic acid was characterized by single-crystal X-ray diffraction. researchgate.netnih.gov This analysis revealed a 1:1 molar ratio of the two components and provided insights into the hydrogen bonding interactions that stabilize the cocrystal structure. researchgate.netnih.gov
Further studies have explored the formation of other cocrystals of this 1,2,4-thiadiazole derivative with various dicarboxylic and hydroxybenzoic acids. rsc.org X-ray crystallography was used to elucidate the crystal structures of these new multicomponent solid forms, revealing that they are primarily stabilized by a carboxy-aminothiadiazole heterosynthon. rsc.org The formation of cocrystals of a 1,2,4-thiadiazole-based neuroprotector with gallic acid has also been investigated, leading to the characterization of anhydrous and hydrated cocrystal forms by X-ray diffraction. rsc.org
In a different study, the molecular and supramolecular structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netrsc.orgtriazolo[3,4-b] nih.govnih.govrsc.orgthiadiazole was confirmed by single-crystal X-ray diffraction. mdpi.com This analysis provided detailed information on the non-covalent interactions that govern the crystal packing. mdpi.com
These examples highlight the power of X-ray crystallography in providing a detailed and unambiguous understanding of the solid-state structure of 1,2,4-thiadiazole derivatives and their multicomponent systems, which is crucial for understanding their physical properties and biological activity.
Computational Chemistry and Theoretical Studies of 1,2,4 Thiadiazole 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. While specific DFT data for 1,2,4-thiadiazole-5-carboxylic acid is limited, research on analogous compounds, such as 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid, provides valuable insights into the likely structural and electronic features.
For instance, the synthesis and characterization of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid have been reported, with experimental data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirming its structure. nih.gov DFT calculations on such a molecule would typically be employed to optimize its geometry, predict its vibrational frequencies to compare with experimental IR spectra, and calculate NMR chemical shifts to validate the experimental findings. These calculations would elucidate bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's conformation. The presence of the carboxylic acid group introduces possibilities for different conformations, particularly concerning the orientation of the hydroxyl group, which can be investigated using DFT to determine the most stable conformer.
Investigation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For a molecule like this compound, the MEP surface would be expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylic acid group. These regions represent areas of high electron density and are susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the C-H bond on the thiadiazole ring would exhibit positive potential (colored blue), indicating electron-deficient regions that are attractive to nucleophiles. This distribution of electrostatic potential is fundamental in governing the non-covalent interactions, such as hydrogen bonding, that the molecule can participate in.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The carboxylic acid moiety in this compound makes it a prime candidate for forming both intramolecular and intermolecular hydrogen bonds. These interactions play a critical role in determining the crystal packing of the molecule in the solid state and its behavior in solution.
Studies on co-crystals of aminothiadiazoles with dicarboxylic acids have demonstrated the prevalence of robust hydrogen bonding motifs. For example, the interaction between 2-amino-1,3,4-thiadiazole (B1665364) and various dicarboxylic acids consistently leads to the formation of a specific hydrogen-bonding pattern known as the R2(2)(8) graph-set motif. nih.gov This motif involves hydrogen bonds between the amino group of the thiadiazole and the carboxylic acid group. In the case of this compound, it is highly probable that the carboxylic acid group would form strong intermolecular hydrogen bonds with the nitrogen atoms of the thiadiazole ring of neighboring molecules in the solid state.
Specifically, the carboxylic acid proton can act as a hydrogen bond donor to one of the ring nitrogen atoms, while the carbonyl oxygen can act as a hydrogen bond acceptor from a C-H bond on an adjacent molecule. This can lead to the formation of dimers or extended chain structures. The analysis of these hydrogen bonding networks, often aided by computational methods, is crucial for understanding the supramolecular chemistry of this compound. Research on related systems, such as the adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) with 2-(naphthalen-2-yloxy)acetic acid, has shown the formation of heterodimers through a cyclic hydrogen-bonding motif involving the carboxylic acid and the amine group. nih.gov
Quantum Chemical Descriptors and Reactivity Prediction for this compound
Quantum chemical descriptors, derived from the electronic structure calculations, provide quantitative measures of a molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various other parameters that can be correlated with chemical behavior.
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The carboxylic acid substituent, being an electron-withdrawing group, would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted 1,2,4-thiadiazole (B1232254). The precise effect on the energy gap and, consequently, the reactivity would be a key outcome of a dedicated computational study.
Table 1: Predicted Quantum Chemical Descriptors for 1,2,4-Thiadiazole Derivatives (Hypothetical Data) This table is illustrative and based on general principles of computational chemistry applied to thiadiazole systems, as direct data for this compound is not available.
| Descriptor | Predicted Value Range | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates regions susceptible to electrophilic attack |
| LUMO Energy | -1.5 to -2.5 eV | Indicates regions susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Correlates with chemical reactivity and stability |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor.
For this compound, MD simulations could be employed to explore its conformational landscape in detail. This would be particularly useful for understanding the dynamics of the carboxylic acid group, including the rotation around the C-C bond connecting it to the thiadiazole ring. In a solvent like water, MD simulations could reveal the stability of hydrogen bonding interactions between the molecule and the surrounding water molecules, providing a more realistic picture of its behavior in an aqueous environment.
While specific MD studies on this compound are lacking, research on other thiadiazole derivatives highlights the utility of this technique. For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving 1,3,4-thiadiazole (B1197879) derivatives, providing crucial information for drug design. nih.govnih.gov Similar approaches could be applied to understand how this compound might interact with biological targets.
In Silico Screening Methodologies for the Rational Design of 1,2,4-Thiadiazole-based Derivatives
The 1,2,4-thiadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the design of new therapeutic agents. nih.gov In silico screening methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in the rational design of novel derivatives based on this scaffold.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method is widely used in the design of thiadiazole-based inhibitors for various enzymes. For example, in silico screening of 1,3,4-thiadiazole derivatives has been employed to identify potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy. mdpi.com Similarly, computational studies have guided the design of thiadiazole derivatives as anticonvulsant agents by predicting their binding to voltage-gated sodium channels and GABA receptors. researchgate.net
The general approach involves creating a library of virtual derivatives of this compound by modifying the substituents on the thiadiazole ring. These virtual compounds are then docked into the active site of a target protein to predict their binding affinity and interaction modes. The results of these docking studies can then be used to prioritize the synthesis of the most promising candidates for experimental testing.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. This approach has been successfully applied to various classes of heterocyclic compounds to guide the optimization of lead compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid |
| 2-Amino-1,3,4-thiadiazole |
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine |
| 2-(Naphthalen-2-yloxy)acetic acid |
| (R)-Carvone |
| 1,3,4-Thiadiazole |
Derivatization Strategies and Research Applications of 1,2,4 Thiadiazole 5 Carboxylic Acid Scaffolds
Synthesis and Characterization of Novel Thiadiazole-Carboxylic Acid Derivatives
The modification of the 1,2,4-thiadiazole-5-carboxylic acid core through the introduction of different functional groups is a pivotal strategy for creating new chemical entities with tailored properties. This section explores the synthesis and characterization of hydrazide-hydrazone, amide, and ester derivatives, as well as heterocyclic ring-fused systems.
Hydrazide-Hydrazone Derivatives
The synthesis of hydrazide-hydrazone derivatives often begins with the conversion of a carboxylic acid to its corresponding hydrazide, which is then condensed with various aldehydes or ketones. For instance, acetic acid hydrazide containing a 5-methyl-2-benzoxazolinone moiety has been synthesized by the condensation of 2-(5-methyl-2-benzoxazolinone-3-yl)acetate with hydrazine (B178648) hydrate. nih.gov This hydrazide serves as a versatile intermediate.
Subsequent reaction of such hydrazides with appropriately substituted aldehydes leads to the formation of hydrazide-hydrazone derivatives. mdpi.com A general procedure involves dissolving the hydrazide in a suitable solvent like ethanol (B145695), followed by the addition of the aldehyde and heating the mixture under reflux. mdpi.com The successful formation of these derivatives is confirmed by various spectroscopic methods. In ¹H NMR spectra, the appearance of a characteristic singlet signal for the NH group (typically in the range of δ 12.10–12.87 ppm) and a singlet for the =CH group (δ 8.06–8.63 ppm) confirms the condensation reaction. mdpi.com
Similarly, hydrazide-hydrazones can be utilized as precursors for the synthesis of other heterocyclic systems, such as thiazole (B1198619) and thiophene (B33073) derivatives, which have shown potential antitumor activity. nih.gov The reaction of a hydrazide-hydrazone with reagents like ethyl bromocyanoacetate can yield thiazole derivatives. nih.gov
Amide and Ester Derivatives of this compound
Amide and ester derivatives of this compound are another important class of compounds with significant research interest. The synthesis of amide derivatives can be achieved through various coupling reactions. For example, novel 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality have been designed and synthesized. nih.gov The synthetic route may involve the cyclization of a benzamidine (B55565) derivative with a nitrile to form a triazole intermediate, which is then further functionalized to introduce the amide linkage. nih.gov
In other research, amide derivatives of thiadiazole containing anthranilic acid have been synthesized in multi-step reactions that include N-amidation and S-alkylation of the thiadiazole ring. ut.ac.ir The nature of the substituent on the amide has been found to play a definitive role in the biological activity of these compounds. ut.ac.ir
The synthesis of ester derivatives typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of 2-hydroxy-3-naphthoic acid with ethanol and sulfuric acid is a common method to produce the corresponding ethyl ester, which can then be converted to a hydrazide. ajgreenchem.com
Heterocyclic Ring Fused Derivatives of 1,2,4-Thiadiazole (B1232254)
The fusion of the 1,2,4-thiadiazole ring with other heterocyclic systems leads to the creation of novel polycyclic scaffolds with unique chemical and biological properties. One approach involves the intramolecular cyclization of appropriately substituted thiadiazole precursors. For instance, the treatment of thiosemicarbazide (B42300) derivatives with orthophosphoric acid can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring fused to another heterocycle. nih.gov
Another strategy involves the condensation of a bifunctional thiadiazole derivative with other reagents. For example, 1,4-bis(3-thiol-4-amino-1,2,4-triazole-5-yl)benzene can be treated with substituted benzaldehydes to form hydrazones, which are then cyclized with phosphorous oxychloride to yield a bicyclic system of 1,4-bis[1,2,4-triazole[3,4-b]-5-substituted–1,3,4-thiadiazole]benzene. epstem.net The synthesis of chiral fused heterocyclic compounds containing a 1,2,4-triazole (B32235) ring fused with a thiadiazole has also been reported, starting from the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with L-amino acids. researchgate.net
Cocrystallization Studies for Solid-State Engineering of 1,2,4-Thiadiazole Derivatives
Cocrystallization has emerged as a powerful technique in crystal engineering to modify the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their chemical structure.
Design and Synthesis of Multicomponent Crystals with Coformers
The design of multicomponent crystals involves the selection of a suitable coformer that can interact with the target molecule, in this case, a 1,2,4-thiadiazole derivative, through non-covalent interactions like hydrogen bonds. nih.govresearchgate.net The formation of these cocrystals can be achieved through various methods, including slow evaporation from solution and solvent-drop grinding. sci-hub.box
A systematic approach to cocrystal screening involves testing a library of potential coformers. nih.govresearchgate.net For instance, a biologically active 1,2,4-thiadiazole derivative (TDZ) was successfully cocrystallized with vanillic acid in a 1:1 molar ratio. nih.govresearchgate.net The resulting cocrystalline phase was thoroughly characterized using thermal and diffraction analyses, including single-crystal X-ray diffraction. nih.govresearchgate.net In another study, five new multicomponent solid forms of a 1,2,4-thiadiazole derivative were discovered using a combination of virtual and experimental screening with dicarboxylic and hydroxybenzoic acids as coformers. researchgate.netrsc.org
The selection of coformers can be guided by the analysis of molecular electrostatic potential (MEP) surfaces and periodic DFT computations to understand the interplay between donor/acceptor groups and predict hydrogen bond patterns. researchgate.netrsc.org
Modulation of Solid-State Properties via Cocrystallization Strategies
A primary motivation for cocrystallization is to enhance the physicochemical properties of the parent compound. A significant finding is the improvement of aqueous solubility. For example, the cocrystal of a 1,2,4-thiadiazole derivative with gallic acid, specifically the hydrated form with a 1:1:1 drug/acid/water stoichiometry, was found to be approximately 6.6 times more soluble than the parent compound at pH 2.0. rsc.org
The formation of stable supramolecular synthons, such as the carboxy-aminothiadiazole heterosynthon, is crucial for the stability of these cocrystals. researchgate.netrsc.org The energy of this particular heterosynthon has been calculated to be around 77 kJ mol⁻¹, which is comparable to well-known synthons like carboxyl-amide and carboxyl-pyridine. researchgate.netrsc.org
| Derivative Type | Synthesis Method | Key Characterization | Research Application |
| Hydrazide-Hydrazone | Condensation of hydrazide with aldehyde/ketone | ¹H NMR (NH and =CH signals) | Precursors for other heterocycles |
| Amide | Coupling reactions, N-amidation | Spectroscopic methods | Development of bioactive compounds |
| Ester | Esterification of carboxylic acid | Spectroscopic confirmation | Intermediates in synthesis |
| Fused Heterocycles | Intramolecular cyclization, condensation | X-ray crystallography | Creation of novel polycyclic scaffolds |
| Cocrystal System | Coformer | Key Finding |
| 1,2,4-Thiadiazole Derivative | Vanillic Acid | Formation of a 1:1 cocrystal |
| 1,2,4-Thiadiazole Derivative | Dicarboxylic and Hydroxybenzoic Acids | Discovery of five new multicomponent forms |
| 1,2,4-Thiadiazole Derivative | Gallic Acid | 6.6-fold increase in solubility |
Development as Ligands in Coordination Chemistry
The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring, along with the carboxylic acid group, provide multiple coordination sites, making these derivatives versatile ligands for the formation of metal complexes.
Synthesis of Metal Complexes with Thiadiazole-Carboxylic Acid Ligands
The synthesis of metal complexes involving thiadiazole-carboxylic acid ligands typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. The coordination can occur through various atoms on the thiadiazole ring and the carboxylate group, leading to a diverse range of structural possibilities, from discrete mononuclear complexes to multidimensional coordination polymers. mdpi.com
For instance, the reaction of 3-amino-1H-1,2,4-triazole-5-carboxylic acid (a related azole carboxylic acid) with various transition metal salts under different conditions (solution, diffusion, or hydrothermal) has yielded a variety of complexes with different dimensionalities. mdpi.com These methods highlight the versatility of synthetic approaches to creating metal-organic frameworks. Similarly, 1,3,4-thiadiazole derivatives have been complexed with biologically important ions like Cu(II) and Zn(II) using classical synthetic protocols. nih.govnih.gov The resulting complexes often exhibit different ligand-to-metal ratios depending on the metal ion. nih.gov For example, with certain 1,3,4-thiadiazole ligands, Zn(II) forms complexes with a 1:1 ligand-metal ratio, while Cu(II) forms complexes with a 2:1 ratio. nih.govnih.gov
The synthesis of the this compound intermediate itself can be achieved through methods like the hydrolysis of its corresponding ethyl ester. nih.gov This acid can then be used to form metal complexes. For example, the synthesis of novel metal complexes has been reported using ligands derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, showcasing the utility of various thiadiazole isomers in coordination chemistry. researchgate.netgrowingscience.com
Spectroscopic and Structural Analysis of Coordination Compounds
A variety of spectroscopic and analytical techniques are employed to characterize the resulting metal complexes. These include:
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and C=S bonds in the thiadiazole ring, as well as the carboxylate group, upon complexation provide evidence of metal-ligand bond formation. For example, a moderate shift in the C=N band of a 1,3,4-thiadiazole derivative upon complexation with Cu(II) and Zn(II) indicated ligand-metal interaction via a thiadiazole nitrogen. nih.govscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and can also provide information about the coordination environment in diamagnetic complexes. nih.govnih.gov
UV-Visible Spectroscopy: This technique is used to study the electronic transitions in the metal complexes and can provide information about the coordination geometry of the metal ion. nih.govnahrainuniv.edu.iq
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.govnih.gov
Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes. nih.govresearchgate.net
Through these analytical methods, researchers can gain a comprehensive understanding of the structure and bonding within these coordination compounds, which is essential for understanding their properties and potential applications.
Applications in Material Science Research (e.g., as precursors for functional materials)
The unique structural and electronic properties of 1,2,4-thiadiazole derivatives make them promising candidates for applications in material science. Their ability to form stable, often planar, heterocyclic systems contributes to their utility as building blocks for functional materials.
One area of interest is their potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The thermal and chemical stability of the 1,2,4-thiadiazole ring is a desirable characteristic for such applications. nih.gov Furthermore, the ability of these compounds to act as ligands for metal ions opens up the possibility of creating metal-organic frameworks (MOFs). dntb.gov.ua These materials have a wide range of potential applications, including gas storage, catalysis, and sensing, due to their porous nature and tunable properties.
Research into related 1,2,5-thiadiazole (B1195012) 1,1-dioxides has highlighted their potential in constructing functional molecular materials due to their specific physicochemical properties and reactivity. mdpi.com While a different isomer, this research suggests the broader potential of the thiadiazole family in materials science.
Agrochemistry Research Applications of Thiadiazole Scaffolds
Thiadiazole derivatives have attracted significant attention in the field of agrochemistry due to their broad spectrum of biological activities. These compounds have been investigated for their potential as insecticides, fungicides, and herbicides.
For example, a series of 5-substituted 1,2,4-thiadiazoles were synthesized and evaluated for their insecticidal activity against various pests. researchgate.net Notably, some 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole demonstrated good insecticidal activity. researchgate.net One particular compound, 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole, showed high activity against the brown planthopper (Nilaparvata lugens), including strains resistant to imidacloprid. researchgate.net The related 1,2,4-oxadiazole (B8745197) scaffold has also been extensively explored in the discovery of new pesticides, indicating the general potential of this class of five-membered heterocycles in agrochemical research. researchgate.netrsc.org
The development of new agrochemicals is crucial for crop protection, and the 1,2,4-thiadiazole scaffold offers a versatile platform for the design of novel active ingredients.
Investigation of Derivative Bioactivity Profiles for Research Purposes
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a wide range of biological activities.
Structure-Activity Relationship (SAR) Studies of Thiadiazole Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For 1,2,4-thiadiazole derivatives, SAR studies involve systematically modifying the substituents on the thiadiazole ring and evaluating the impact of these changes on a specific biological activity.
For example, in the development of adenosine (B11128) A₃ receptor antagonists, SAR studies on 1,2,4-thiadiazole derivatives revealed that substitutions with 4-methoxyphenyl (B3050149) and aliphatic acyl groups significantly enhanced the affinity and selectivity for the human A₃ receptor. nih.gov Molecular modeling studies further suggested that a 1,2,4-thiadiazole derivative could interact favorably with the receptor through hydrogen bonding. nih.gov
In the context of anticancer research, SAR studies of 1,3,4-thiadiazole derivatives have shown that the nature of the substituents on the phenyl or thiadiazole ring can significantly influence their antiproliferative activity against various cancer cell lines. mdpi.com For instance, the replacement of a 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) isoster led to a drastic drop in anticancer activity, highlighting the key role of the thiadiazole ring. mdpi.com
SAR studies are also essential in the development of antimicrobial agents. For instance, studies on 1,3,4-thiadiazole derivatives have been conducted to identify the structural features responsible for their antituberculosis activity. acs.org These studies help in the rational design of more potent and selective therapeutic agents.
In Vitro Screening Methodologies Focusing on Mechanistic Insights
The evaluation of this compound derivatives involves a variety of in vitro screening methods to elucidate their biological activities and gain mechanistic insights. These assays are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR). rsc.org
Commonly employed in vitro screening techniques include:
Enzyme Inhibition Assays: These assays are fundamental in determining the inhibitory potential of the synthesized compounds against specific enzymes implicated in disease pathogenesis. For instance, derivatives of 1,2,4-thiadiazole have been screened for their inhibitory activity against enzymes like beta-secretase, which is involved in Alzheimer's disease. nih.gov Techniques such as Förster Resonance Energy Transfer (FRET) are utilized to quantify enzyme inhibition. nih.gov
Antimicrobial Susceptibility Testing: To assess the antimicrobial properties of 1,2,4-thiadiazole derivatives, methods like the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are used. mdpi.com These tests reveal the lowest concentration of a compound that inhibits visible growth or kills a particular microorganism, respectively. mdpi.com
Cell-Based Assays: These assays provide a more holistic view of a compound's activity within a cellular context. They include:
Cell Viability Assays: Techniques like the MTS assay are used to evaluate the effect of the compounds on the viability of cancer cell lines, such as LoVo and MCF-7. nih.gov
Apoptosis and Cell Cycle Analysis: Flow cytometry is a common method to analyze the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells treated with the thiadiazole derivatives. nih.gov
Lipophilicity Determination: The lipophilicity of the derivatives, a key factor influencing their pharmacokinetic properties, is often determined experimentally using techniques like reversed-phase thin-layer chromatography. mdpi.com
These in vitro screening methodologies provide valuable data on the biological activity and potential mechanisms of action of this compound derivatives, guiding further optimization and development.
Molecular Mechanism of Action Investigations (e.g., enzyme inhibition mechanisms)
Understanding the molecular mechanism of action is paramount for the rational design of more potent and selective drug candidates. For 1,2,4-thiadiazole derivatives, several mechanisms of action have been proposed and investigated, particularly in the context of enzyme inhibition.
One prominent mechanism involves the irreversible inhibition of cysteine proteases , such as Cathepsin B. nih.gov It is proposed that the 1,2,4-thiadiazole ring acts as a thiol-trapping pharmacophore. The active site cysteine thiol of the enzyme attacks the sulfur atom of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme. nih.gov The inhibitory potency of these compounds is influenced by both their binding affinity (Ki) and their intrinsic reactivity (ki). nih.gov
Another investigated mechanism is the inhibition of triosephosphate isomerase (TIM) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Derivatives of 1,2,4-thiadiazol-5(4H)-one have been shown to cause selective and irreversible inactivation of T. cruzi TIM (TcTIM). nih.gov The proposed mechanism involves the non-covalent binding of the inhibitor, which interferes with the association of the two monomers of the dimeric enzyme, leading to its inactivation. nih.gov
Furthermore, derivatives of the 1,2,4-thiadiazole scaffold have been explored as inhibitors of other enzyme classes . For example, they have been designed and screened as non-peptide inhibitors of beta-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov In this context, molecular docking studies are often employed to predict the binding interactions of the designed ligands within the enzyme's active site. nih.gov
The investigation of these molecular mechanisms provides crucial insights into how 1,2,4-thiadiazole derivatives exert their biological effects, paving the way for the development of novel therapeutics with well-defined modes of action.
Advanced Research Techniques and Methodologies for Studying 1,2,4 Thiadiazole 5 Carboxylic Acid
Chromatographic Techniques for Separation, Purification, and Analysis
Chromatographic methods are indispensable tools in the synthesis and analysis of 1,2,4-thiadiazole-5-carboxylic acid and its derivatives, enabling effective separation, purification, and purity assessment.
Thin-Layer Chromatography (TLC): TLC is frequently employed to monitor the progress of chemical reactions in real-time. For instance, in the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067), a derivative of the target compound, analytical TLC on silica (B1680970) gel plates is used to track the reaction and verify the purity of intermediates and the final product. google.com The spots on the TLC plates can be visualized under ultraviolet irradiation (254 nm) or by using a potassium permanganate (B83412) (KMnO₄) revealing agent with heating. google.com
Reversed-Phase Thin-Layer Chromatography (RP-TLC): This technique has been successfully used to determine the lipophilicity of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. mdpi.com By using various organic modifiers like acetone, acetonitrile (B52724), 1,4-dioxane, and methanol (B129727), a high correlation between the RM0 values and the log P values of reference substances can be established, allowing for the accurate determination of the lipophilicity of the synthesized compounds. mdpi.com
Column Chromatography: Flash column chromatography is a standard method for the purification of synthesized 1,2,4-thiadiazole (B1232254) derivatives. For example, after synthesis, target compounds are often purified by flash column chromatography on silica gel using a hexane-ethyl acetate (B1210297) eluent system. nih.gov This technique is also used to separate mixtures of products, such as in the synthesis of 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles and their corresponding bis-thiadiazoles.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation and quantification of 1,2,4-thiadiazole derivatives. A validated reversed-phase HPLC (RP-HPLC) method with UV detection has been developed for the determination of N-[6-(imidazo[1,2-d] google.comnih.govbldpharm.comthiadiazol-3-ylamino)hexyl]-2-nitrobenzensulfonamide, a complex 1,2,4-thiadiazole derivative, in rabbit plasma. This method utilized a C18 column with a gradient of acetonitrile in water as the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method used for the identification and quantification of volatile or derivatized compounds. While direct application to this compound is less common due to its polarity and low volatility, derivatization techniques can be employed. For related heterocyclic carboxylic acids, such as 1,3-thiazinane-4-carboxylic acid, a GC-MS based method involving derivatization with isobutyl chloroformate has been developed for its quantification in biological samples. nih.gov A similar approach could potentially be adapted for the analysis of this compound.
Table 1: Chromatographic Conditions for the Analysis of Thiadiazole Derivatives
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |
|---|---|---|---|---|---|
| TLC | Silica gel 60 F254 | Not specified | UV (254 nm), KMnO₄ stain | Reaction monitoring and purity check | google.com |
| RP-TLC | Not specified | Acetone, acetonitrile, 1,4-dioxane, methanol in buffer | Not specified | Lipophilicity determination | mdpi.com |
| Flash Column Chromatography | Silica gel | Hexane-Ethyl Acetate | Not specified | Purification of target compounds | nih.gov |
| RP-HPLC | C18 | Acetonitrile/Water gradient | UV | Quantification in plasma | |
| GC-MS (of a related compound) | Not specified | Not specified (after derivatization) | Mass Spectrometry | Quantification in urine | nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are crucial for characterizing the physicochemical properties of this compound and its derivatives, providing information on their thermal stability, melting behavior, and decomposition pathways.
Differential Scanning Calorimetry (DSC): DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is valuable for determining the melting point and enthalpy of fusion of thiadiazole derivatives. For instance, the melting point of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been determined to be in the range of 169-173 °C with decomposition. sigmaaldrich.com In a study on related 1,2,4-triazole (B32235) derivatives, DSC analysis was used to determine the melting onset of the compounds. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This method provides information about the thermal stability and decomposition temperature of a compound. For example, TGA studies on 1,2,4-triazole derivatives have been conducted to understand their thermal behavior and to determine kinetic parameters such as the order of the reaction, energy of activation, and frequency factor for the decomposition process. researchgate.net
Differential Thermal Analysis (DTA): DTA is another technique used to study the thermal properties of materials. It measures the temperature difference between a sample and an inert reference as a function of temperature. DTA, in conjunction with TGA, has been applied to study the thermal decomposition of various heterocyclic compounds, providing insights into their thermal stability. researchgate.net
Table 2: Thermal Properties of a Related Thiadiazole Carboxylic Acid
| Compound | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Melting Point Apparatus | Melting Point | 169-173 °C (decomposes) | sigmaaldrich.com |
Advanced Spectroscopic Techniques Beyond Routine Characterization
While routine spectroscopic methods like NMR and IR are fundamental for structural confirmation, advanced techniques provide deeper insights into the structure, fragmentation, and isomeric differentiation of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for the structural analysis of thiadiazole derivatives. It allows for the accurate mass measurement of molecular ions and their fragments, which is crucial for distinguishing between isomers. For example, ESI-HRMS has been instrumental in differentiating between isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles. nih.gov Tandem mass spectrometry (MS/MS) experiments in both positive and negative ion modes reveal distinct fragmentation patterns that serve as a basis for the identification of these isomers. nih.gov
Infrared Ion Spectroscopy (IRIS): IRIS, specifically Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, provides structural information on gas-phase ions. This technique has been used to establish the structures of key fragment ions of thiadiazole derivatives observed in mass spectrometry, aiding in the elucidation of fragmentation mechanisms and confirming the identity of isomeric species. nih.gov
Advanced NMR Techniques: Beyond standard ¹H and ¹³C NMR, quantitative NMR (qNMR) can be a rapid and accurate method for the analysis of thiadiazole derivatives. For instance, a qNMR method has been developed for the quantitative analysis of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) in a pharmaceutical formulation, based on the chemical shift difference of the methyl protons. nih.gov
Mechanistic Studies Employing Kinetic and Isotopic Labeling Methods
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
Isotopic Labeling: The use of isotopically labeled compounds is a powerful technique for elucidating reaction mechanisms. In the context of 1,2,4-thiadiazole derivatives, deuterated compounds have been synthesized to serve as key intermediates in the preparation of pharmaceutical compounds. For example, the methyl-d₃ deuterated form of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide has been synthesized, demonstrating the application of isotopic labeling in this class of compounds. google.com The synthesis of such labeled compounds allows for tracing the fate of specific atoms throughout a reaction sequence, providing invaluable mechanistic insights.
Kinetic Studies: While specific kinetic studies on the formation of this compound are not extensively reported in the provided context, the principles of kinetic analysis are applicable. By monitoring the reaction rate under varying conditions (e.g., temperature, concentration of reactants and catalysts), the rate law and activation parameters for the reaction can be determined. This information is critical for understanding the reaction mechanism and optimizing the synthesis process. For related heterocyclic systems, kinetic parameters for thermal decomposition have been determined using thermal analysis methods. researchgate.net
Future Directions and Emerging Research Frontiers for 1,2,4 Thiadiazole 5 Carboxylic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 1,2,4-thiadiazole (B1232254) derivatives has traditionally been accomplished through batch processes. However, the integration of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of their production. While specific research on the flow synthesis of 1,2,4-Thiadiazole-5-carboxylic acid is still emerging, the principles of continuous processing are highly applicable.
Flow chemistry offers several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The enclosed nature of flow reactors also allows for the safe handling of potentially hazardous reagents and intermediates that are sometimes employed in thiadiazole synthesis. Automated platforms can further accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions and starting materials. The development of robust flow-based methodologies for the synthesis of this compound would be a significant step forward, facilitating its wider availability for research and industrial applications.
Exploration of Novel Catalytic Transformations for this compound
Recent years have witnessed a surge in the development of novel catalytic methods for the synthesis of 1,2,4-thiadiazoles. These advancements provide a fertile ground for the exploration of new synthetic routes to this compound and its derivatives.
One promising area is the use of biocatalysis. For instance, vanadium-dependent haloperoxidases have been shown to catalyze the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles with high chemoselectivity. nih.govacs.org This enzymatic approach, which utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, offers a green and sustainable alternative to traditional methods that often rely on harsh oxidizing agents. acs.org
Transition-metal catalysis also continues to be a rich area of investigation. Copper-catalyzed reactions, for example, have been employed in the synthesis of the 3-amino-5-acyl-1,2,4-thiadiazole core of natural products. rsc.org Furthermore, electrochemical synthesis is emerging as a powerful tool for the formation of N-S bonds, providing a metal- and oxidant-free method for constructing the 1,2,4-thiadiazole ring. organic-chemistry.org The application and adaptation of these and other novel catalytic systems to the synthesis of this compound could lead to more efficient and environmentally benign production methods.
Table 1: Emerging Catalytic Strategies for 1,2,4-Thiadiazole Synthesis
| Catalytic Approach | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Biocatalysis (e.g., Vanadium-dependent haloperoxidases) | Enzyme-mediated, uses H2O2 as a green oxidant. | High chemoselectivity, mild reaction conditions, environmentally friendly. | nih.govacs.org |
| Transition-Metal Catalysis (e.g., Copper) | Facilitates key bond formations, such as benzylic oxidation and oxidative heterocyclization. | High efficiency, potential for one-pot reactions. | rsc.org |
| Electrochemical Synthesis | Metal- and oxidant-free, driven by an electric current. | Excellent functional group tolerance, environmentally benign. | organic-chemistry.org |
| Iodine-Catalyzed Synthesis | Uses iodine as a catalyst and O2 as an oxidant in water. | Environmentally friendly, metal-free. | rsc.org |
Computational Design of Advanced Derivatives with Tailored Functions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in silico methods are being increasingly applied to the design of novel 1,2,4-thiadiazole derivatives with specific, tailored functions. By employing techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies, researchers can predict the electronic properties, reactivity, and biological activity of new compounds before they are synthesized in the lab. researchgate.netresearchgate.net
This computational approach allows for the rational design of advanced derivatives of this compound. For example, by modifying the substituents on the thiadiazole ring, it is possible to fine-tune the molecule's properties for specific applications. In medicinal chemistry, this could involve designing derivatives with enhanced binding affinity to a particular biological target, such as a protein kinase or receptor. nih.govrsc.org In materials science, computational methods can guide the design of derivatives with desired electronic or optical properties for use in organic electronics or as functional dyes. The synergy between computational design and synthetic chemistry is expected to accelerate the discovery of new 1,2,4-thiadiazole-based molecules with a wide range of applications.
Applications in Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. The 1,2,4-thiadiazole ring, with its combination of nitrogen and sulfur heteroatoms, can participate in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. This makes this compound an attractive building block for the construction of supramolecular assemblies.
The carboxylic acid functionality is particularly important in this context, as it can form strong and directional hydrogen bonds, leading to the formation of dimers, chains, or more complex networks. The interplay between the hydrogen bonding of the carboxylic acid groups and the interactions involving the thiadiazole ring can be used to control the self-assembly of these molecules in two and three dimensions. materials-science.info The resulting supramolecular structures could find applications in areas such as crystal engineering, the development of new functional materials, and as scaffolds for the organization of other molecules.
Potential as Building Blocks in Complex Molecular Architectures and Hybrid Systems
The robust nature of the 1,2,4-thiadiazole ring and the synthetic versatility of the carboxylic acid group make this compound a valuable building block for the construction of more complex molecular architectures and hybrid systems. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for its incorporation into larger molecules.
An emerging area of interest is the development of hybrid molecules that combine the 1,2,4-thiadiazole scaffold with other heterocyclic systems, such as carbazoles or triazoles. nih.govresearchgate.net These hybrid structures can exhibit novel properties that are not present in the individual components. For example, 1,2,4-thiadiazole/carbazole hybrids have been investigated for their potential applications in medicinal chemistry. researchgate.netvignan.ac.in Furthermore, the incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to the development of new materials with unique electronic, optical, or catalytic properties. The ability to create complex, multi-component systems based on this versatile building block opens up exciting new avenues for research in materials science and medicinal chemistry.
Table 2: Potential Applications of this compound in Complex Systems
| Area of Application | Description | Key Features of this compound | References |
|---|---|---|---|
| Hybrid Molecules | Combination with other heterocyclic systems (e.g., carbazoles, triazoles) to create novel compounds with enhanced properties. | Robustness of the thiadiazole ring, synthetic versatility of the carboxylic acid group. | nih.govresearchgate.netresearchgate.netvignan.ac.in |
| Polymers | Incorporation into polymer chains to create materials with tailored electronic or optical properties. | Ability to be functionalized and polymerized via the carboxylic acid group. | |
| Metal-Organic Frameworks (MOFs) | Use as a linker to construct porous materials with applications in gas storage, catalysis, and sensing. | The carboxylic acid group can coordinate to metal ions to form the framework structure. |
Q & A
Q. Table 1: Common Synthetic Routes for Thiadiazole Derivatives
Q. Table 2: Corrosion Inhibition Efficiency of TTCA Derivatives
| Derivative | Substituent | Inhibition Efficiency (%) | Mechanism | Reference |
|---|---|---|---|---|
| TTCA | -COOH | 82 | Adsorption + Chelation | |
| TTCA-methyl ester | -COOCH₃ | 68 | Hydrophobic Adsorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
